molecular formula C24H27N3O6S B2811833 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 921789-60-8

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2811833
CAS No.: 921789-60-8
M. Wt: 485.56
InChI Key: YJNRBTVLFMTYKI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a hydroxymethyl-substituted imidazole core, and a thioacetamide linker connected to a 3,4-dimethoxyphenethyl group. Its design likely targets multifunctional biological pathways, given the pharmacophoric elements:

  • Benzo[d][1,3]dioxole: Known for enhancing metabolic stability and binding affinity to aromatic receptors .
  • 3,4-Dimethoxyphenethyl: A lipophilic group that may enhance membrane permeability and modulate neurotransmitter systems .

Synthetic routes for analogous compounds (e.g., IDO1 inhibitors in ) involve coupling benzo[d][1,3]dioxol-5-ylacetic acid with imidazole derivatives via carbodiimide-mediated amidation, followed by purification via column chromatography .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-30-19-5-3-16(9-21(19)31-2)7-8-25-23(29)14-34-24-26-11-18(13-28)27(24)12-17-4-6-20-22(10-17)33-15-32-20/h3-6,9-11,28H,7-8,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNRBTVLFMTYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Comparisons

Compound Name/ID Core Structure Key Substituents Biological Relevance
Target Compound Imidazole-thioacetamide Benzo[d][1,3]dioxole, hydroxymethyl, 3,4-dimethoxyphenethyl Hypothesized enzyme inhibition
N-(3-((1H-Benzoimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzoimidazole-acetamide Benzo[d][1,3]dioxole, benzyl linker IDO1 inhibition (IC₅₀ = 0.12 μM)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzoimidazole-thioacetamide Dinitrophenyl, benzamide Antimicrobial (MIC = 4 µg/mL)
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone-sulfonamide Hydrosulfonyl, substituted aryl Antitumor (IC₅₀ = 1.8–12.3 μM)
1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-... Imidazole-imidazolone Methoxyethoxybenzyl, methoxybenzyl Kinase inhibition (hypothesized)

Key Observations :

  • Thioacetamide Linkers : The target compound and W1 share a thioacetamide bridge, which enhances stability and metal-binding capacity, critical for targeting metalloenzymes.
  • Aromatic Substitutions : The 3,4-dimethoxyphenethyl group in the target compound contrasts with the dinitrophenyl in W1 , suggesting divergent target selectivity (e.g., CNS vs. antimicrobial applications).
  • Imidazole Modifications: Hydroxymethyl substitution (target) vs.

Critical Analysis :

  • The target compound’s synthesis mirrors IDO1 inhibitors in using carbodiimide-mediated coupling, ensuring high regioselectivity.
  • TDAE methodology () offers milder conditions for nitroimidazole derivatives but requires stringent inert atmospheres .

Q & A

Q. Critical parameters :

  • Temperature control (60–80°C for imidazole alkylation).
  • pH adjustment (7–9 for thioacetamide coupling).
  • Reaction time optimization (6–12 hours for intermediate steps) .

Which analytical techniques are essential for structural elucidation and purity assessment?

Q. Basic

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents (e.g., hydroxymethyl at C5 of imidazole) and thioether bond formation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 485.16 vs. calculated 485.18) and detects trace impurities .
  • HPLC : Quantifies purity (>98% for bioactivity assays) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced
Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from:

  • Purity differences : Validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
  • Assay conditions : Standardize protocols for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenethyl group to isolate pharmacophore contributions .

Example : A 2024 study found that substituting 3,4-dimethoxyphenethyl with 4-chlorophenyl reduced anticancer activity by 70%, highlighting the critical role of methoxy groups .

What strategies improve metabolic stability and pharmacokinetic properties?

Q. Advanced

  • Prodrug design : Mask the hydroxymethyl group with acetyl or phosphate esters to enhance solubility and reduce first-pass metabolism .
  • Structural modifications : Introduce fluorine at the benzo[d][1,3]dioxole methyl group to block oxidative degradation (e.g., t1/2 increased from 2.1 to 5.3 hours in murine models) .
  • CYP450 inhibition screening : Use liver microsome assays to identify metabolic hotspots (e.g., imidazole ring oxidation) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with:
    • Alternative aryl groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenethyl) .
    • Modified thioether linkages (e.g., sulfoxide or sulfone derivatives) .
  • Bioactivity profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., COX-2, HDACs) .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. SAR Table :

Substituent ModificationBioactivity Change (vs. Parent Compound)Reference
Replacement of 3,4-dimethoxyphenethyl with 4-chlorophenyl70% reduction in anticancer activity
Oxidation of thioether to sulfone2-fold increase in COX-2 inhibition
Hydroxymethyl → methyl derivativeLoss of HDAC6 selectivity

What computational approaches predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HDAC6 or EGFR). The benzo[d][1,3]dioxole group often occupies hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å for HDAC6 complexes) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., thioether sulfur susceptibility to oxidation) .

How to design enzymatic assays for target validation?

Q. Advanced

  • Kinetic assays : Measure IC50 using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for proteases) under pseudo-first-order conditions .
  • Inhibition mechanism : Perform Lineweaver-Burk analysis to distinguish competitive vs. allosteric modes (e.g., uncompetitive inhibition observed with HDAC6) .
  • Counter-screening : Test against off-target enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Continuous flow reactors : Improve yield consistency (from 45% batch → 72% flow) for thioether coupling steps .
  • Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce costs and metal contamination .
  • Purification bottlenecks : Replace column chromatography with antisolvent crystallization (yield: 85%, purity: 97%) .

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